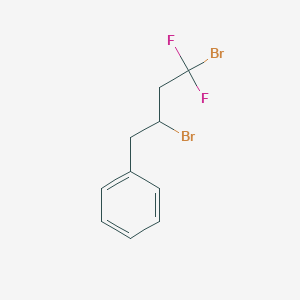
3,6,9,12-Tetraoxadohexacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its four ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxadohexacontan-1-ol typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to butanol, forming the desired tetraethylene glycol monobutyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a continuous reactor system, where butanol and ethylene oxide are fed into the reactor, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxadohexacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and amines.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxadohexacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and as a surfactant in biological assays.
Medicine: Utilized in drug formulation and delivery systems due to its solubilizing properties.
Industry: Applied in the production of detergents, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxadohexacontan-1-ol involves its ability to interact with various molecular targets through its ether linkages and hydroxyl group. These interactions can affect the solubility, stability, and reactivity of other compounds in a reaction mixture. The compound can also form hydrogen bonds with other molecules, influencing their behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethylene glycol monomethyl ether
- Tetraethylene glycol monoethyl ether
- Tetraethylene glycol monododecyl ether
Uniqueness
3,6,9,12-Tetraoxadohexacontan-1-ol is unique due to its specific combination of four ether linkages and a terminal hydroxyl group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
Propriétés
Numéro CAS |
139994-59-5 |
|---|---|
Formule moléculaire |
C58H118O5 |
Poids moléculaire |
895.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-pentacontoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C58H118O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-51-60-53-55-62-57-58-63-56-54-61-52-50-59/h59H,2-58H2,1H3 |
Clé InChI |
ABJNVWGJNOKXBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


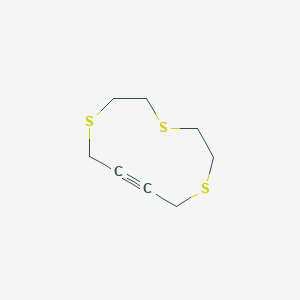

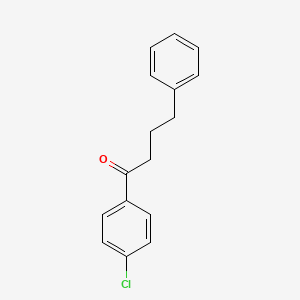

![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)

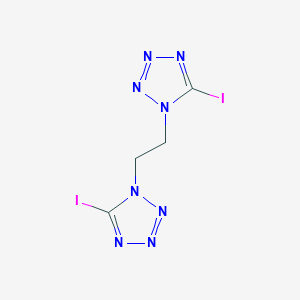
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)

![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
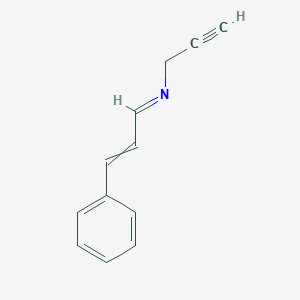
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
